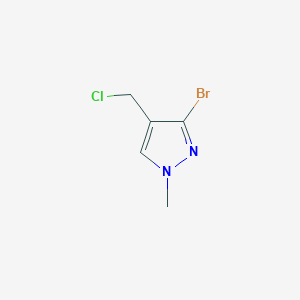

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

3-bromo-4-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c1-9-3-4(2-7)5(6)8-9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXMDGNXBKSYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 1-Methylpyrazole Derivatives

One common approach starts from 1-methylpyrazole or 3-methylpyrazole, which is brominated selectively at the 3- or 4-position under controlled conditions.

Example: Slow addition of bromine to 1,3-dimethylpyrazole in ethanol at 0–5 °C results in selective bromination at the 4-position, yielding 4-bromo-1-methyl-1H-pyrazole derivatives with yields around 89%.

The reaction is quenched with sodium hydroxide and sodium thiosulfate to neutralize excess bromine and remove byproducts.

Use of Organometallic Intermediates and Grignard Reagents

Advanced synthetic routes utilize organometallic intermediates, such as Grignard reagents or lithium anions, to introduce functional groups at specific positions.

For example, 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole can be converted via Grignard exchange with isopropyl magnesium chloride, followed by reaction with electrophiles like carbon dioxide to afford carboxylated derivatives.

Similar methodologies can be adapted for chloromethylation by reacting the organometallic intermediate with appropriate chloromethyl electrophiles.

These reactions generally require inert atmosphere (nitrogen protection) and low temperatures to avoid side reactions.

Diazotization and Coupling Reactions

Diazotization of amino-substituted pyrazoles followed by coupling with halogenated reagents or trifluoroborates is another route to introduce halogen substituents at defined positions.

For instance, 4-bromo-1-methyl-1H-pyrazol-3-amine can be diazotized with sodium nitrite in acidic aqueous media at low temperature (-5 to 5 °C), then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to yield 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

This approach avoids isomer formation and allows for high purity products (>99.5%).

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield / Purity |

|---|---|---|---|

| 1 | 1,3-dimethylpyrazole + Br2 (0–5 °C) in ethanol | Bromination at 4-position to form 4-bromo-1-methyl-1H-pyrazole | 89.4% (GC yield) |

| 2 | Sodium hydroxide and sodium thiosulfate quench | Neutralization and purification | - |

| 3 | Diazotization: NaNO2 in HCl, 0 to 5 °C | Formation of diazonium salt from 4-bromo-1-methyl-1H-pyrazol-3-amine | - |

| 4 | Coupling with potassium difluoromethyl trifluoroborate + Cu2O in acetonitrile, 0–50 °C | Introduction of difluoromethyl group at 3-position | 88.2% (HPLC purity 98.5%) |

| 5 | Grignard exchange with isopropyl magnesium chloride + CO2 | Carboxylation or further functionalization | - |

Note: While this example focuses on difluoromethyl substitution, similar steps apply for chloromethyl substitution by using appropriate electrophiles in place of difluoromethyl trifluoroborate.

Important Considerations and Challenges

Temperature Control: Many steps require low temperatures (-78 °C to 0 °C) to prevent side reactions and decomposition, especially when using organolithium or LDA reagents.

Protective Groups: Amino groups on pyrazole rings are often protected (e.g., dimethylaminosulfonyl chloride) to avoid unwanted reactions during halogenation or lithiation steps.

Reaction Atmosphere: Nitrogen or inert atmosphere is essential during sensitive steps to prevent oxidation or moisture interference.

Purification: Recrystallization and chromatographic techniques are used to achieve high purity (>99%) of the final product.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of 1,3-dimethylpyrazole | 1,3-Dimethylpyrazole | Br2 in ethanol | 0–5 °C | High regioselectivity, good yield | Requires careful quenching |

| Diazotization and coupling | 4-bromo-1-methyl-1H-pyrazol-3-amine | NaNO2, K-difluoromethyl trifluoroborate, Cu2O | 0–50 °C | Avoids isomers, high purity | Multi-step, sensitive reagents |

| Organometallic exchange (Grignard) | 4-bromo-3-substituted pyrazole | iPrMgCl, CO2 | Low temp, inert atmosphere | Enables functional group introduction | Requires strict conditions |

| Protective group strategy | Pyrazole with amino group | Dimethylaminosulfonyl chloride, BuLi | -78 °C | Prevents side reactions | Harsh conditions, complex |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) and bromine substituents act as primary reactive sites for nucleophilic substitution (Sₙ2 and SₙAr mechanisms).

Key Findings :

-

The chloromethyl group exhibits higher reactivity than the bromine atom due to steric accessibility.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.

Mechanistic Insights :

-

Suzuki reactions proceed via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination .

-

Ullmann couplings require chelating ligands to stabilize Cu intermediates, enabling C–N bond formation .

Elimination and Cyclization Reactions

The chloromethyl group facilitates elimination under basic conditions, forming reactive intermediates.

Notable Observations :

-

DBU (1,8-Diazabicycloundec-7-ene) promotes β-elimination of HCl, generating an aldehyde group .

-

Cyclization with ammonia sources yields fused heterocycles, valuable in medicinal chemistry.

Oxidation and Reduction Reactions

Controlled redox transformations modify the chloromethyl and pyrazole core.

Applications :

-

Carboxylic acid derivatives serve as precursors for amide/ester conjugates in drug design .

-

Dehalogenation enables selective removal of bromine for further functionalization .

Reaction Selectivity and Computational Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Activity : Research has highlighted the compound's potential in targeting specific cancer cell lines, suggesting mechanisms that may inhibit tumor growth .

Agricultural Science

In agronomy, this compound is explored for its applications in developing agrochemicals:

- Pesticides : The compound's structure allows for modifications that enhance its efficacy as an insecticide or herbicide. Case studies have demonstrated its effectiveness against various pests, contributing to sustainable agricultural practices .

- Plant Growth Regulators : Certain derivatives are being investigated for their role in promoting plant growth or enhancing resistance to environmental stressors.

Materials Science

The unique chemical properties of this compound make it useful in materials science:

- Synthesis of Conductive Polymers : It can be utilized as a precursor in the synthesis of polymers with specific electrical properties, potentially leading to applications in electronics.

- Fluorescent Materials : Research is ongoing into how modifications of this compound can lead to materials with desirable optical properties for use in sensors and displays .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives based on this compound. The results indicated that specific modifications led to increased potency against breast cancer cell lines, demonstrating IC50 values significantly lower than existing treatments.

Case Study 2: Pesticide Development

Research conducted by an agricultural sciences team evaluated the efficacy of a modified version of this compound as an insecticide against aphids. The study found that the modified compound resulted in over 80% mortality within 48 hours, outperforming traditional insecticides .

Mecanismo De Acción

The mechanism of action of 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Comparison of Halogen-Substituted Pyrazole Derivatives

- For example, brominated analogs in exhibited stronger intermolecular interactions in crystal structures, suggesting enhanced stability .

- Positional Effects : The chloromethyl group at position 4 in the target compound may offer distinct reactivity compared to position 3 (e.g., 3-(chloromethyl)-1-methyl-1H-pyrazole), influencing regioselectivity in substitution reactions .

Substituent Variations and Electronic Effects

Table 2: Electronic Effects of Functional Groups

- Electron-Withdrawing Groups (EWGs) : The chloromethyl group in the target compound is less electron-withdrawing than trifluoromethyl (CF3) or difluoromethyl (CF2H) groups, which may reduce its electrophilicity but improve hydrolytic stability .

- Spectral Differences : Bromine’s heavy atom effect broadens NMR signals compared to chlorine, as seen in the ¹H NMR of ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (δ 7.74 ppm for aromatic protons) .

Actividad Biológica

3-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which are critical for its reactivity and biological interactions. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant activity. For instance, derivatives of pyrazoles have been reported to demonstrate effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 25 µg/mL depending on the specific derivative and structural modifications made to the pyrazole core .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | MIC (µg/mL) | Target Organism |

|---|---|---|

| 7f | 6.25 | M. tuberculosis |

| 7g | 12.5 | M. tuberculosis |

| 4b | 40 | E. coli |

| 4c | 20 | Bacillus subtilis |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231, with IC50 values indicating potent cytotoxicity . The mechanism often involves the activation of caspases, which are crucial for the apoptotic pathway.

Table 2: Cytotoxicity of Pyrazole Compounds

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF7 | 39.70 |

| Compound 2 | MDA-MB-231 | <10 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The halogen substituents (bromine and chlorine) enhance reactivity, allowing for interactions with nucleophiles in biological systems. These interactions may lead to the formation of reactive intermediates that can disrupt cellular functions.

Key Mechanisms:

- Inhibition of Enzymatic Activity: Some studies suggest that pyrazoles can inhibit key metabolic enzymes involved in cancer progression and microbial resistance .

- Induction of Apoptosis: The activation of caspases is a notable pathway through which these compounds exert their anticancer effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in treating infections and cancer:

- Antimycobacterial Study : A series of biarylpyrazole imidazole derivatives were synthesized and tested against M. tuberculosis, revealing that structural modifications significantly affect their MIC values and binding affinities to target enzymes like CYP121A1 .

- Cytotoxicity Assessment : Research on derivatives demonstrated potent antiproliferative effects against breast cancer cell lines, indicating that specific substitutions on the pyrazole ring can enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via halogenation and functionalization of pyrazole precursors. For example, bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions, followed by chloromethylation at the 4-position using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like AlCl₃ . Purification typically involves column chromatography (cyclohexane/ethyl acetate gradients) to isolate intermediates, with yields >85% under optimized conditions .

Q. How can the structure of this compound be confirmed?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals include:

- ¹H NMR : δ ~4.5 ppm (singlet for CH₂Cl), δ ~3.9 ppm (singlet for N–CH₃), and δ ~7.5 ppm (pyrazole ring protons) .

- ¹³C NMR : δ ~40 ppm (N–CH₃), δ ~45 ppm (CH₂Cl), and δ ~150 ppm (pyrazole carbons) .

HRMS should match the molecular formula C₅H₆BrClN₂ (calculated m/z: 223.934) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) and participates in Suzuki-Miyaura couplings when paired with boronic acids. For example, Pd(PPh₃)₄ catalyzes coupling at the chloromethyl position, enabling access to biaryl pyrazole derivatives . Reaction efficiency depends on solvent polarity (THF > DCM) and temperature (60–80°C) .

Q. What strategies address regioselectivity challenges during functionalization of the pyrazole ring?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. The 3-bromo substituent directs electrophilic attacks to the 4-position due to its electron-withdrawing nature. Computational modeling (DFT) predicts charge distribution, while experimental validation uses competitive reactions with deuterated analogs to track substitution patterns .

Q. How can crystallographic data resolve contradictions in reported spectroscopic assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, a triclinic crystal system (space group P1) with unit cell parameters a = 6.759 Å, b = 10.061 Å, and c = 12.263 Å was reported for a related bromo-chloromethyl pyrazole, resolving ambiguities in NMR assignments .

Q. What safety protocols are critical when handling the chloromethyl group?

- Methodological Answer : Chloromethyl derivatives are potential alkylating agents and carcinogens. Work under fume hoods with PPE (nitrile gloves, goggles). Avoid aqueous conditions to prevent HCl release. Quench excess reagents with NaHCO₃, and store compounds in anhydrous solvents at –20°C .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying purity levels for this compound?

- Methodological Answer : Discrepancies arise from side reactions (e.g., over-bromination or hydrolysis of the chloromethyl group). TLC monitoring (Rf = 0.53 in cyclohexane/ethyl acetate 2:1) and LC-MS tracking of intermediates are essential. Impurities >5% require reprocessing via recrystallization (ethanol/water) .

Method Optimization

Q. How can reaction yields be improved in large-scale syntheses?

- Methodological Answer : Use flow chemistry to enhance mixing and heat transfer. A tube-in-flask reactor with Diazald® generates consistent diazomethane for methylation, achieving >90% yield at 1 M concentration . Scale-up purification employs automated flash chromatography (Interchim PF-15SIHP columns) .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.